molecular formula C6H9NO4 B13524250 Methyl 4-methyl-2-oxooxazolidine-4-carboxylate

Methyl 4-methyl-2-oxooxazolidine-4-carboxylate

Cat. No.: B13524250
M. Wt: 159.14 g/mol
InChI Key: PCDLLYMSBKMVDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate is a heterocyclic compound that features an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . Another approach is the transition metal-catalyzed cascade reaction, which uses catalysts such as palladium or copper to facilitate the formation of the oxazolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazolidine ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while substitution reactions can produce various substituted oxazolidines.

Mechanism of Action

The mechanism of action of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit protein synthesis by binding to the ribosomal subunits, similar to other oxazolidinone antibiotics . This interaction disrupts the translation process, leading to the inhibition of bacterial growth.

Comparison with Similar Compounds

Methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate can be compared with other oxazolidine and oxazolidinone compounds:

The uniqueness of methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate lies in its specific structural features and the versatility of its applications across various fields.

Properties

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

methyl 4-methyl-2-oxo-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C6H9NO4/c1-6(4(8)10-2)3-11-5(9)7-6/h3H2,1-2H3,(H,7,9)

InChI Key

PCDLLYMSBKMVDS-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)N1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.